Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate
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Overview
Description
Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate is a chemical compound with the molecular formula C13H11F3N2O2S2 and a molecular weight of 348.37 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a thienyl group, a trifluoromethyl group, and a pyrimidinylthioacetate moiety .
Preparation Methods
The synthesis of Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate typically involves the following steps:
Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors.
Thioester Formation:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thienyl group and exhibit similar biological activities.
Trifluoromethyl Pyrimidines: Compounds with trifluoromethyl groups on the pyrimidine ring also show comparable chemical reactivity and applications.
Thioacetate Esters: These esters have similar structural features and are used in related chemical and biological studies.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S2/c1-2-20-11(19)7-22-12-17-8(9-4-3-5-21-9)6-10(18-12)13(14,15)16/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZOZRORMDXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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